![molecular formula C9H6ClFN2O B2706252 3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1393562-57-6](/img/structure/B2706252.png)
3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H6ClFN2O and its molecular weight is 212.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective and Colorimetric Fluoride Chemosensors
Research has identified oxadiazole derivatives as effective chemosensors for fluoride ions, exploiting their colorimetric and spectroscopic properties. These molecules exhibit a strong intramolecular hydrogen bond that selectively interacts with fluoride ions, causing noticeable color changes observable by the naked eye. This property has potential applications in environmental monitoring and analytical chemistry (Jiantao Ma et al., 2013).
High-Performance Fluorinated Polymers
A study on fluorinated poly(1,3,4-oxadiazole-ether-imide)s highlighted the synthesis of polymers incorporating oxadiazole rings for advanced material applications. These polymers demonstrated excellent solubility in polar organic solvents, high thermal stability, and potential for use in electronic and optoelectronic devices due to their smooth surface and good film-forming properties (C. Hamciuc, E. Hamciuc, & M. Brumǎ, 2005).
Photoluminescent and Mesomorphic Properties
The synthesis and characterization of 1,3,4-oxadiazole derivatives with photoluminescent and mesomorphic behaviors have been reported. These compounds exhibit wide mesomorphic temperature ranges and strong blue fluorescence emission, suggesting their potential in liquid crystal displays and other photonic applications (Jie Han et al., 2010).
Antimicrobial Activity
A series of 2,4-dichloro-5-fluorophenyl containing oxadiazoles has been synthesized and shown to possess significant antimicrobial activity. This research underscores the potential of oxadiazole derivatives as promising candidates for developing new antimicrobial agents (Mari Sithambaram Karthikeyan et al., 2008).
Nonlinear Optical Properties
Oxadiazole derivatives have been explored for their optical nonlinearity, indicating their utility in optoelectronics. The compounds demonstrated behaviors suitable for optical limiting applications, which are crucial for protecting sensitive photonic devices against damage from high-intensity light (B. Chandrakantha et al., 2011).
Corrosion Inhibition
Research into oxadiazole derivatives has also extended to their use as corrosion inhibitors. These compounds have shown effectiveness in protecting metals against corrosion, highlighting their potential application in industrial maintenance and preservation (Vikas Kalia et al., 2020).
Mechanism of Action
Target of Action
“3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole” is a type of oxadiazole derivative. Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific targets of this compound could vary depending on its specific structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition. For instance, the presence of the fluorophenyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
Properties
IUPAC Name |
3-chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-9-12-8(14-13-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMGSSCFJMVHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)
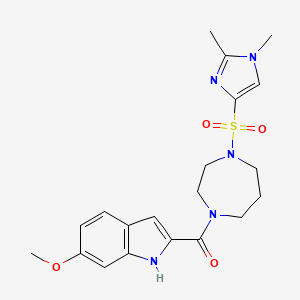
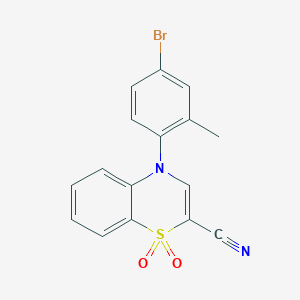
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2706177.png)
![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)
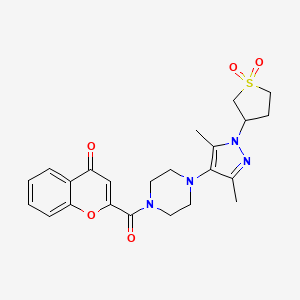
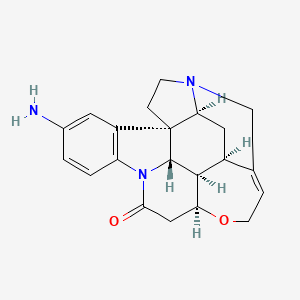
![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)
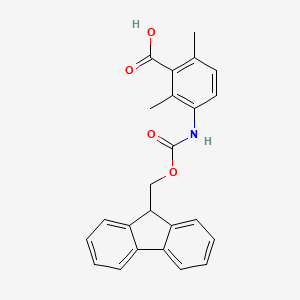
![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)
